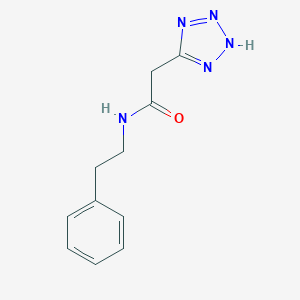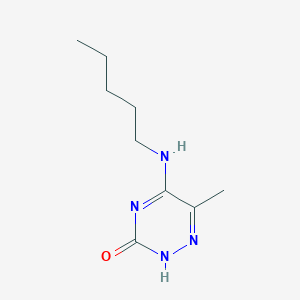
6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one, also known as MPT, is a synthetic compound that belongs to the class of triazine derivatives. It has been widely studied for its potential applications in various scientific research fields. In
Mecanismo De Acción
The mechanism of action of 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one is not fully understood. However, it is believed to exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models. 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one in lab experiments is its relatively low toxicity compared to other anti-tumor and anti-inflammatory agents. However, 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one. One area of interest is the development of more efficient synthesis methods that can produce 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one in larger quantities. Another area of interest is the investigation of 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one's potential use as a diagnostic tool for other neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one and its potential applications in various scientific research fields.
Métodos De Síntesis
6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one can be synthesized through a multi-step process starting from 2,4,6-trichloro-1,3,5-triazine. The first step involves the reaction of 2,4,6-trichloro-1,3,5-triazine with pentylamine to produce 2,4,6-trichloro-5-(pentylamino)-1,3,5-triazine. This intermediate is then reacted with methylamine to yield 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one.
Aplicaciones Científicas De Investigación
6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease and as a therapeutic agent for Parkinson's disease.
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
6-methyl-5-(pentylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H16N4O/c1-3-4-5-6-10-8-7(2)12-13-9(14)11-8/h3-6H2,1-2H3,(H2,10,11,13,14) |
Clave InChI |
DTWHVTUYTYWUKZ-UHFFFAOYSA-N |
SMILES |
CCCCCNC1=NC(=O)NN=C1C |
SMILES canónico |
CCCCCNC1=NC(=O)NN=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



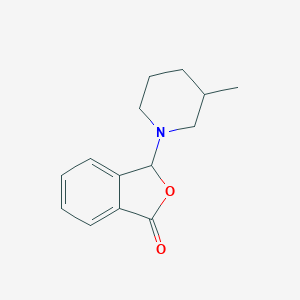
![3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid](/img/structure/B241289.png)
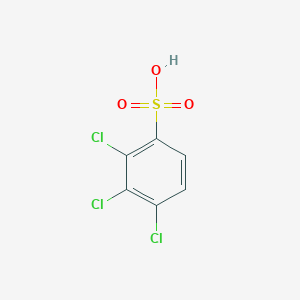
![3-{2-[4-(benzyloxy)phenyl]-2-oxoethyl}-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B241292.png)
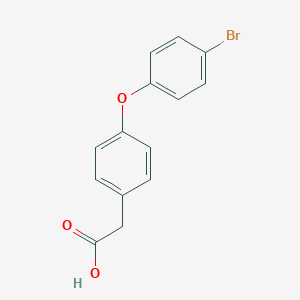
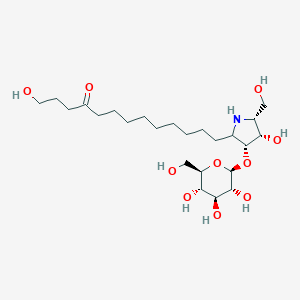
![(6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241298.png)
![methyl [3-(2-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B241300.png)
![(5Z)-3-methyl-5-[[4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B241302.png)
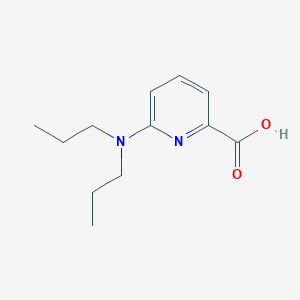
![N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B241308.png)
![N-[4-(diethylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241310.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241311.png)
